molecular formula C9H10O4S B154683 3-(Phenylsulfonyl)propanoic acid CAS No. 10154-71-9

3-(Phenylsulfonyl)propanoic acid

Cat. No.: B154683
CAS No.: 10154-71-9
M. Wt: 214.24 g/mol
InChI Key: WGTYYNCSWCKXAI-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)propanoic acid is an organic compound with the molecular formula C9H10O4S. It is characterized by the presence of a phenylsulfonyl group attached to a propanoic acid moiety. This compound is known for its applications in chemical synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Phenylsulfonyl)propanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of acrylic acid with benzenesulfonyl hydrazide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylsulfonyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3-(Phenylsulfonyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)propanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

  • 3-(Phenylsulfonyl)propionic acid
  • 3-(Phenylsulfonyl)propanoic acid
  • 3-(Phenylsulfonyl)propansäure

Comparison: While these compounds share similar structural features, this compound is unique due to its specific functional groups and reactivity. Its phenylsulfonyl group provides distinct chemical properties that make it valuable in various synthetic and industrial applications .

Biological Activity

3-(Phenylsulfonyl)propanoic acid (PSPA) is an organic compound characterized by its propanoic acid backbone and a phenylsulfonyl group. Its molecular formula is C₉H₁₀O₄S, and it has garnered attention due to its diverse biological activities, particularly in antibacterial, antioxidant, and enzyme inhibition contexts. This article provides a comprehensive overview of the biological activity of PSPA, supported by research findings, case studies, and data tables.

PSPA can be synthesized through various methods, including the reaction of phenylmethanethiosulfonyl chloride with malonic acid, followed by hydrolysis. The compound typically appears as a white crystalline solid with a melting point of 128-130 °C. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are utilized to confirm its structure and purity.

1. Antibacterial Activity

Research indicates that PSPA exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes, although further studies are needed to elucidate the precise pathways involved.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

2. Antioxidant Properties

PSPA has shown potential as an antioxidant, which is crucial for protecting cells from oxidative stress induced by free radicals. This property is particularly relevant in the context of various diseases where oxidative damage plays a significant role .

3. Enzyme Inhibition

The compound has been identified as an inhibitor of key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in neurotransmission, and their inhibition may be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's disease .

Study on Antichlamydial Activity

A study explored the structure-activity relationship (SAR) of sulfonyl compounds similar to PSPA for their effectiveness against Chlamydia trachomatis . Although PSPA was not directly tested in this study, it highlights the potential for sulfonyl-containing compounds to exhibit selective antibacterial activity without harming host cells .

Binding Studies with Bovine Serum Albumin

Molecular modeling studies have investigated the binding interactions of PSPA with bovine serum albumin (BSA). These studies utilized optical spectroscopy and molecular docking techniques to understand pharmacokinetics better and predict therapeutic effects .

Comparative Analysis

To contextualize PSPA's biological activity, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeUnique Features
3-Phenylpropionic AcidMonocarboxylic AcidLacks sulfonyl group; primarily antifungal agent
Benzenesulfonic AcidSulfonic AcidContains only a sulfonic group
4-Methyl-1-(2-(phenylsulfonyl)ethyl)Sulfonamide DerivativeContains additional methyl group; different pathways

PSPA stands out due to its combination of carboxylic and sulfonyl functionalities, enhancing its reactivity and potential applications in medicinal chemistry.

Properties

IUPAC Name

3-(benzenesulfonyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTYYNCSWCKXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339294
Record name 3-(Phenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10154-71-9
Record name 3-(Phenylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzenesulfonyl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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